(5-Chlorobenzo[d]isothiazol-3-yl)methanamine hydrochloride
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Overview
Description
(5-Chlorobenzo[d]isothiazol-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of isothiazoles. It is characterized by the presence of a chlorine atom at the 5-position of the benzo[d]isothiazole ring and a methanamine group attached to the 3-position. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
The mode of action of benzothiazoles generally involves interaction with various biological targets, leading to changes in cellular processes. The specific targets and mode of action can vary greatly depending on the specific structure and functional groups present in the benzothiazole derivative .
The pharmacokinetics of benzothiazoles, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the specific compound. Factors such as solubility, stability, and molecular size can influence the bioavailability of the compound .
The result of action of benzothiazoles can include changes in cellular processes, inhibition of growth of harmful cells or organisms, reduction of inflammation, and more . The specific effects depend on the mode of action and the biological targets of the compound.
The action environment, including factors such as pH, temperature, and presence of other compounds, can influence the action, efficacy, and stability of benzothiazoles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorobenzo[d]isothiazol-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Benzo[d]isothiazole Ring: The initial step involves the formation of the benzo[d]isothiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Chlorination: The next step involves the introduction of a chlorine atom at the 5-position of the benzo[d]isothiazole ring. This is usually done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amination: The final step involves the introduction of the methanamine group at the 3-position. This can be achieved through nucleophilic substitution reactions using appropriate amine precursors.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Chlorobenzo[d]isothiazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
(5-Chlorobenzo[d]isothiazol-3-yl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Chlorobenzo[d]isothiazol-3-ol: This compound is similar in structure but lacks the methanamine group.
(5-Chlorobenzo[d]oxazol-2-yl)methanamine hydrochloride: This compound has an oxazole ring instead of an isothiazole ring.
Uniqueness
(5-Chlorobenzo[d]isothiazol-3-yl)methanamine hydrochloride is unique due to the presence of both the chlorine atom and the methanamine group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Properties
IUPAC Name |
(5-chloro-1,2-benzothiazol-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S.ClH/c9-5-1-2-8-6(3-5)7(4-10)11-12-8;/h1-3H,4,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHBHUBUCDNEEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NS2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73437-35-1 |
Source
|
Record name | (5-chloro-1,2-benzothiazol-3-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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